molecular formula C8H13ClN4 B8769107 2-amino-4-isobutylamino-6-chloro-pyrimidine CAS No. 6332-15-6

2-amino-4-isobutylamino-6-chloro-pyrimidine

Cat. No.: B8769107
CAS No.: 6332-15-6
M. Wt: 200.67 g/mol
InChI Key: FIWXMUMIOJYNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-isobutylamino-6-chloro-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-isobutylamino-6-chloro-pyrimidine can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloropyrimidine with isobutylamine and ammonia. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination of pyrimidine derivatives, followed by amination using isobutylamine and ammonia under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-isobutylamino-6-chloro-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-amino-4-isobutylamino-6-chloro-pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-isobutylamino-6-chloro-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis by binding to active sites or forming hydrogen bonds with biomolecules. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropyrimidine
  • 2-Amino-6-chloropyrazine
  • 4-Amino-6-chloropyrimidine

Uniqueness

2-amino-4-isobutylamino-6-chloro-pyrimidine is unique due to the presence of the isobutylamino group at position 4, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to other similar pyrimidine derivatives .

Properties

CAS No.

6332-15-6

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

6-chloro-4-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C8H13ClN4/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H3,10,11,12,13)

InChI Key

FIWXMUMIOJYNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 g of 2-amino-4,6-dichloropyrimidine are suspended in 250 ml of ethanol. 45.65 g of isobutylamine are added. The reaction mixture is heated under reflux for 3 hours. It is evaporated to dryness. The oily residue is taken up in 250 ml of water. The mixture is stirred vigorously for 1 hour. The precipitate formed is filtered on sintered glass, washed with 100 ml of water and then dried under vacuum over phosphorus pentoxide. It is recrystallized from 500 ml of isopropyl ether. 50.15 g of 2-amino-4-isobutylamino-6-chloropyrimidine are obtained.
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250 mL
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Synthesis routes and methods II

Procedure details

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